molecular formula C21H26N2O2 B4837732 MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4837732
M. Wt: 338.4 g/mol
InChI Key: WOIJTEUUQNBZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C24H28N4O2 It is characterized by the presence of a mesityl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

The synthesis of MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for these methods are generally mild and functional group tolerant, making them suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Mechanism of Action

The mechanism of action of MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it acts as an antagonist for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors inhibits their activity, leading to therapeutic effects such as reduced inflammation and improved cardiovascular function.

Comparison with Similar Compounds

MESITYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as arylpiperazine-based alpha1-adrenergic receptor antagonists like trazodone, naftopidil, and urapidil . These compounds share structural similarities but differ in their specific functional groups and pharmacokinetic profiles. The unique combination of the mesityl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-13-16(2)20(17(3)14-15)21(24)23-11-9-22(10-12-23)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIJTEUUQNBZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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